molecular formula C15H13ClO3 B8723630 Methyl 2-(chloromethyl)-4-phenoxybenzoate

Methyl 2-(chloromethyl)-4-phenoxybenzoate

Cat. No. B8723630
M. Wt: 276.71 g/mol
InChI Key: YDISGIKGRQZDOU-UHFFFAOYSA-N
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Patent
US09409892B2

Procedure details

To a solid mixture of 5-phenoxy-3H-isobenzofuran-1-one (65.54 g, 0.29 mol), boric acid (538 mg, 8.7 mmol) and triphenylphosphine oxide (2.42 g, 8.7 mmol) was added thionyl chloride (42.3 mL). The resulting mixture was refluxed overnight. After cooled, methanol (300 mL) was slowly added to the reaction mixture. It was then refluxed for 1 h and concentrated. Residue was partitioned between EtOAc and saturated NaHCO3 solution. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated to provide the title compound (87.02 g, 0.31 mol) as an oil. It was used directly to the next reaction without further purification. 1H NMR in CDCl3, δ in ppm: 7.91 (d, 1H, 8.6 Hz), 7.5-6.9 (m, 7H), 5.06 (s, 2H), 3.83 (s, 3H).
Quantity
65.54 g
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[C:13](=O)[O:12][CH2:11]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(O)(O)O.C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.S(Cl)([Cl:44])=O.[CH3:46][OH:47]>>[CH3:46][O:47][C:13](=[O:12])[C:14]1[CH:15]=[CH:16][C:8]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:9][C:10]=1[CH2:11][Cl:44]

Inputs

Step One
Name
Quantity
65.54 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C2COC(C2=CC1)=O
Name
Quantity
538 mg
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
2.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Two
Name
Quantity
42.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
TEMPERATURE
Type
TEMPERATURE
Details
It was then refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was partitioned between EtOAc and saturated NaHCO3 solution
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)OC1=CC=CC=C1)CCl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mol
AMOUNT: MASS 87.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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